Quinoline, (1-methylethyl)-
Overview
Description
Quinoline, (1-methylethyl)-, also known as isoquinoline, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, forming a double-ring structure. This compound is known for its colorless, hygroscopic liquid form with a strong odor. Quinoline and its derivatives have significant applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes are available for the preparation of quinoline and its derivatives. Some of the classical methods include:
Skraup Synthesis: This method involves the heating of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Doebner-Miller Synthesis: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline typically involves the extraction from coal tar, which remains the principal source of commercial quinoline. The process involves the distillation of coal tar, followed by purification steps to isolate quinoline .
Chemical Reactions Analysis
Quinoline undergoes various chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinolinic acid using oxidizing agents such as potassium permanganate.
Reduction: Quinoline can be reduced to form tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include sulfuric acid, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions include quinolinic acid, tetrahydroquinoline, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline and its derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are used as scaffolds for drug discovery due to their broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.
Synthetic Organic Chemistry: Quinoline is used as a building block for the synthesis of various organic compounds.
Industrial Chemistry: Quinoline derivatives are used as intermediates in the production of dyes, pesticides, and other industrial chemicals.
Biological Research: Quinoline derivatives are used as probes for studying biological processes and as inhibitors of various enzymes.
Mechanism of Action
The mechanism of action of quinoline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline derivatives can inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair . Additionally, quinoline derivatives can interact with cellular receptors and ion channels, leading to various biological effects .
Comparison with Similar Compounds
Quinoline is structurally similar to other heterocyclic aromatic compounds, such as isoquinoline and quinazoline. quinoline is unique due to its specific chemical reactivity and biological activities . Some similar compounds include:
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position within the ring structure.
Quinazoline: Contains an additional nitrogen atom in the ring structure compared to quinoline.
Quinolone: Contains a carbonyl group in the ring structure, making it distinct from quinoline.
Quinoline’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-propan-2-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYWOOUKPVJGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862642 | |
Record name | 4-(Propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17507-25-4, 1333-53-5 | |
Record name | 4-(1-Methylethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17507-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylquinoline (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017507254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LQY06C93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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